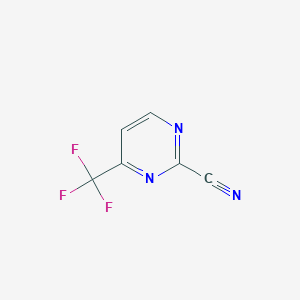

4-(Trifluoromethyl)pyrimidine-2-carbonitrile

Overview

Description

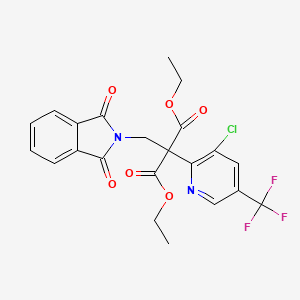

4-(Trifluoromethyl)pyrimidine-2-carbonitrile is a chemical compound with the CAS Number: 1206459-86-0 . It has a molecular weight of 173.1 and its IUPAC name is this compound . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H . This indicates that the molecule consists of a pyrimidine ring with a trifluoromethyl group attached to the 4th carbon and a carbonitrile group attached to the 2nd carbon .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Analogues

4-(Trifluoromethyl)pyrimidine-2-carbonitrile is utilized in the synthesis of trifluoromethylated analogues, such as 4,5-dihydroorotic acid analogues. The chemical's interaction, including the C–F···C=O interaction, plays a crucial role in stabilizing certain molecular conformations (Sukach et al., 2015).

Structural Characterization

The compound has been used in the synthesis of various pyrimidine derivatives, where its structure is characterized through methods like X-ray diffraction, demonstrating its role in understanding molecular conformations and interactions (Yang et al., 2014).

Catalysis and Reaction Mechanisms

- Catalyzed Synthesis: In the field of catalysis, this compound is involved in Cu(I)-catalyzed annulation reactions. This showcases its importance in developing new synthesis strategies under various conditions (Mishra & Hajra, 2015).

Biological and Pharmacological Research

- Antibacterial Activity: Derivatives synthesized using this compound have been studied for their antibacterial properties. This indicates its potential use in developing new antibacterial agents (Rostamizadeh et al., 2013).

Environmental and Green Chemistry

- Microwave-Assisted Synthesis: The compound is used in microwave-assisted synthesis processes, which are more environmentally friendly due to their reduced reaction times and energy consumption (Song et al., 2012).

Advanced Material Development

- Photophysical Studies: It is involved in the synthesis of fluorophores, where its derivatives exhibit interesting photophysical properties like emission solvatochromism and aggregation-induced emission, relevant in material science (Fedotov et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

The exact mode of action of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile remains to be elucidated. Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acid residues in the target protein .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it may influence cell cycle progression and dna replication .

Result of Action

If it acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to cell growth inhibition .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile are not fully understood yet. It is known that pyrimidine derivatives play a significant role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, which could potentially influence the biochemical pathways in which they are involved .

Cellular Effects

The specific cellular effects of this compound are currently under investigation. It is known that pyrimidine derivatives can have a significant impact on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is likely that it interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

4-(trifluoromethyl)pyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOVBBYTTDZNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-2-acetic acid](/img/structure/B6324868.png)

![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)

![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)

![t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B6324923.png)

![2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane](/img/structure/B6324936.png)